molecular formula C14H24N2O6S B1448901 tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide CAS No. 2173052-31-6

tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

Cat. No.: B1448901
CAS No.: 2173052-31-6
M. Wt: 348.42 g/mol
InChI Key: QXIBXFHGUSPXJI-MNOVXSKESA-N
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Description

Tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is an organic compound that exhibits significant potential for various scientific research applications. This molecule is structurally complex, characterized by a fused bicyclic thieno[3,4-b]pyrazine ring system with a tert-butyl ester and a methoxy oxoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide typically involves multi-step organic synthesis. Key steps may include the formation of the thieno[3,4-b]pyrazine ring system, followed by the addition of the tert-butyl ester and methoxy oxoethyl side chain. Common reaction conditions involve the use of solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper, and reagents like tert-butyl bromoacetate and dimethyl oxalate.

Industrial Production Methods: : Scaling up the synthesis for industrial production may require optimization of reaction conditions to enhance yield and purity. This often involves continuous flow chemistry techniques, high-pressure reactors, and advanced purification methods such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, typically facilitated by reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

  • Substitution: : The molecule can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, acetonitrile as solvent.

  • Reduction: : Lithium aluminum hydride, palladium on carbon, ethanol as solvent.

  • Substitution: : Amines, thiols, dichloromethane as solvent.

Major Products Formed

  • Oxidation: Formation of sulfoxide or sulfone derivatives.

  • Reduction: Formation of reduced thieno[3,4-b]pyrazine derivatives.

  • Substitution: Formation of substituted thieno[3,4-b]pyrazine derivatives with various functional groups.

Scientific Research Applications

The unique structure of tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide makes it valuable in diverse scientific research fields:

  • Chemistry: : Used as a building block for complex organic molecules and as a reagent in synthetic chemistry.

  • Biology: : Investigated for its potential as a bioactive molecule in biochemical assays and cell culture studies.

  • Medicine: : Studied for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: : Explored for its applications in materials science, such as in the synthesis of polymers or specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In a biological context, it may interact with cellular proteins, enzymes, or receptors, modulating biochemical pathways. Molecular docking studies and in vitro assays can help elucidate these interactions.

Comparison with Similar Compounds

Comparison: : Compared to other thieno[3,4-b]pyrazine derivatives, tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is unique due to its tert-butyl ester and methoxy oxoethyl side chain, which may enhance its chemical stability and biological activity.

Similar Compounds

  • Thieno[3,4-b]pyrazine derivatives with different ester groups.

  • Hexahydrothieno[3,4-b]pyrazine compounds with alternative side chains.

  • Thieno[3,4-b]pyrazine analogs with varying degrees of oxidation.

This compound’s intricate structure and diverse reactivity make it a valuable asset in the toolkit of chemists and researchers across multiple disciplines.

Biological Activity

The compound tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a novel synthetic derivative with potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H19_{19}N3_{3}O5_{5}S
  • Molecular Weight : 301.37 g/mol
  • CAS Number : 181269-69-2

The compound features a thieno[3,4-b]pyrazine core, which is known for its diverse pharmacological properties. The presence of a methoxy group and a carboxylate moiety enhances its solubility and bioavailability.

Research indicates that compounds similar to this one can interact with various biological targets. Specifically, derivatives of pyrazine have been shown to inhibit key kinases involved in cancer cell proliferation and survival. The proposed mechanism involves the inhibition of c-Met and VEGFR-2 pathways, which are crucial in tumor growth and angiogenesis.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. Below is a summary of findings from various studies:

Cell Line IC50_{50} (µM) Mechanism of Action
A5490.98 ± 0.08c-Met inhibition
MCF-71.05 ± 0.17VEGFR-2 inhibition
HeLa1.28 ± 0.25Apoptosis induction

These results indicate that the compound effectively inhibits cell proliferation through targeted action on specific signaling pathways.

Case Studies

  • Study on A549 Cells : A study evaluated the effect of the compound on A549 lung cancer cells. Results showed that treatment led to G0/G1 phase arrest and induced late apoptosis, suggesting a potential for therapeutic application in lung cancer treatment .
  • Kinase Inhibition Profile : Another study assessed the compound's inhibitory effects on c-Met and VEGFR-2 kinases, revealing IC50_{50} values of 26 nM and 2.6 µM respectively. This highlights its potential as a targeted therapy for cancers driven by these pathways .

Pharmacological Profile

The pharmacological profile of this compound suggests it may possess:

  • Anticancer Activity : Strong inhibition of tumor cell growth.
  • Low Hemolytic Toxicity : Indicating a favorable safety profile for further development .

Properties

IUPAC Name

tert-butyl (4aR,7aS)-1-(2-methoxy-2-oxoethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6S/c1-14(2,3)22-13(18)16-6-5-15(7-12(17)21-4)10-8-23(19,20)9-11(10)16/h10-11H,5-9H2,1-4H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIBXFHGUSPXJI-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2C1CS(=O)(=O)C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
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tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
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tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 4
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tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 5
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tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 6
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tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.